molecular formula C16H27N6O8P B15214860 Ahximp CAS No. 75204-34-1

Ahximp

Cat. No.: B15214860
CAS No.: 75204-34-1
M. Wt: 462.40 g/mol
InChI Key: ABFPHWAZOCNUSM-SDBHATRESA-N
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Description

Ahximp is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered interest due to its stability and reactivity under specific conditions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ahximp involves a multi-step process that typically starts with the preparation of intermediate compounds. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, enhancing the versatility of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Ahximp undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ahximp has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ahximp exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Share a similar heterocyclic structure and are used in various applications.

    Xanthones: Known for their biological activity and structural similarities.

Uniqueness

Ahximp stands out due to its stability under a wide range of conditions and its ability to participate in diverse chemical reactions. Its versatility makes it a valuable compound for both research and industrial applications.

Properties

CAS No.

75204-34-1

Molecular Formula

C16H27N6O8P

Molecular Weight

462.40 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[8-(6-aminohexylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H27N6O8P/c17-5-3-1-2-4-6-18-16-21-10-13(19-8-20-14(10)25)22(16)15-12(24)11(23)9(30-15)7-29-31(26,27)28/h8-9,11-12,15,23-24H,1-7,17H2,(H,18,21)(H,19,20,25)(H2,26,27,28)/t9-,11-,12-,15-/m1/s1

InChI Key

ABFPHWAZOCNUSM-SDBHATRESA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCN

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCN

Origin of Product

United States

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